Cas no 202202-62-8 (2-(4-Ethoxyphenyl)Imidazo1,2-APyridine)
2-(4-Ethoxyphenyl)Imidazo1,2-APyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine
- DTXSID601323639
- MLS000689049
- STK830480
- Oprea1_365163
- SCHEMBL13325732
- BBL020214
- Oprea1_121236
- 202202-62-8
- CCG-19769
- MFCD00197518
- CHEMBL1602085
- Z56754395
- AB00100816-01
- HMS2713A03
- SMR000283173
- AKOS000547557
- BDBM50465563
- 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine
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- MDL: MFCD00197518
- Inchi: 1S/C15H14N2O/c1-2-18-13-8-6-12(7-9-13)14-11-17-10-4-3-5-15(17)16-14/h3-11H,2H2,1H3
- InChI Key: BWAXYFPYNGSSKF-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1)C1=CN2C=CC=CC2=N1
Computed Properties
- Exact Mass: 238.110613074g/mol
- Monoisotopic Mass: 238.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 26.5Ų
2-(4-Ethoxyphenyl)Imidazo1,2-APyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E941040-10mg |
2-(4-Ethoxyphenyl)Imidazo[1,2-A]Pyridine |
202202-62-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E941040-50mg |
2-(4-Ethoxyphenyl)Imidazo[1,2-A]Pyridine |
202202-62-8 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E941040-100mg |
2-(4-Ethoxyphenyl)Imidazo[1,2-A]Pyridine |
202202-62-8 | 100mg |
$ 185.00 | 2022-06-05 | ||
| abcr | AB382414-1 g |
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine; . |
202202-62-8 | 1 g |
€784.90 | 2023-07-19 | ||
| abcr | AB382414-1g |
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine; . |
202202-62-8 | 1g |
€784.90 | 2025-02-14 | ||
| A2B Chem LLC | AI44515-1g |
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine |
202202-62-8 | 95% | 1g |
$391.00 | 2024-04-20 | |
| A2B Chem LLC | AI44515-5g |
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine |
202202-62-8 | 95% | 5g |
$1533.00 | 2024-04-20 | |
| Ambeed | A758202-1g |
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine |
202202-62-8 | 97% | 1g |
$441.0 | 2024-08-03 |
2-(4-Ethoxyphenyl)Imidazo1,2-APyridine Suppliers
2-(4-Ethoxyphenyl)Imidazo1,2-APyridine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine
Professional Introduction to Compound with CAS No. 202202-62-8 and Product Name: 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine
Compound with the CAS number 202202-62-8 and the product name 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine represents a significant advancement in the field of pharmaceutical chemistry. This compound, belonging to the imidazopyridine class, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The imidazopyridine scaffold is well-known for its versatility in drug design, particularly in the development of molecules targeting various biological pathways. The presence of an ethoxyphenyl substituent in the structure introduces additional pharmacophoric features that enhance its interaction with biological targets, making it a promising candidate for further investigation.
The 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine molecule has been extensively studied for its potential role in modulating key signaling pathways involved in diseases such as cancer, inflammation, and neurodegeneration. Recent research has highlighted its ability to inhibit specific enzymes and receptors that are crucial for disease progression. For instance, studies have demonstrated that this compound can selectively block the activity of Janus kinases (JAKs), which are aberrantly activated in several inflammatory and autoimmune disorders. The ethoxyphenyl group plays a critical role in this interaction by providing a hydrophobic anchor that enhances binding affinity to the target protein.
In addition to its anti-inflammatory properties, 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine has shown promise in preclinical models of cancer. Research indicates that this compound can induce apoptosis in tumor cells by disrupting critical cellular processes such as proliferation and survival signaling. The imidazopyridine core is particularly effective in interfering with tyrosine kinase activity, which is often overexpressed in malignant cells. The ethoxyphenyl moiety further contributes to this effect by modulating the compound's solubility and bioavailability, ensuring better penetration into tumor tissues.
Recent advancements in computational chemistry have enabled more precise modeling of the interactions between 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine and its biological targets. Molecular dynamics simulations have revealed that the compound adopts specific conformations upon binding to enzymes like JAKs and tyrosine kinases. These simulations have helped identify key residues on the target proteins that are critical for binding affinity and have guided the design of analogs with improved pharmacological profiles. The ethoxyphenyl group is particularly important in these interactions, as it forms hydrophobic interactions with aromatic residues on the target protein surface.
The synthesis of 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent improvements in synthetic methodologies have enabled more efficient production of this compound on a larger scale. For instance, catalytic hydrogenation techniques have been employed to introduce the imidazopyridine core with high selectivity. The ethoxyphenyl group is typically introduced through nucleophilic aromatic substitution reactions, which can be performed under mild conditions using suitable catalysts.
Pharmacokinetic studies have been crucial in understanding how 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine behaves within the body after administration. These studies have shown that the compound exhibits moderate bioavailability and a favorable half-life, making it suitable for repeated dosing regimens. The ethoxyphenyl group influences its metabolic stability by affecting the rate at which it is metabolized by cytochrome P450 enzymes. Understanding these metabolic pathways is essential for predicting potential drug-drug interactions and optimizing dosing strategies.
The potential therapeutic applications of 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine extend beyond cancer and inflammation. Emerging research suggests that this compound may also have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that the imidazopyridine core can modulate neurotransmitter release by interacting with specific receptors in the brain. The ethoxyphenyl group further enhances these effects by improving blood-brain barrier penetration.
In conclusion, 2-(4-Ethoxyphenyl)Imidazo1,2-APyridine (CAS No. 202202-62-8) represents a significant advancement in pharmaceutical chemistry with broad therapeutic potential. Its unique structural features, particularly the presence of an ethoxyphenyl substituent and an imidazopyridine core, make it a versatile molecule capable of interacting with multiple biological targets. Ongoing research continues to uncover new applications for this compound, highlighting its importance in addressing various human diseases.
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